molecular formula C7H5N3O3S B2837832 Methyl 5-(thiazol-4-yl)-1,3,4-oxadiazole-2-carboxylate CAS No. 1564790-64-2

Methyl 5-(thiazol-4-yl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2837832
CAS No.: 1564790-64-2
M. Wt: 211.2
InChI Key: LRBBEPJEDQGWSO-UHFFFAOYSA-N
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Description

Methyl 5-(thiazol-4-yl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that features a thiazole ring fused with an oxadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both thiazole and oxadiazole moieties in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(thiazol-4-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acid derivatives. One common method includes the reaction of thiosemicarbazide with ethyl chloroformate to form an intermediate, which then undergoes cyclization with a thiazole derivative under acidic conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it into more reduced forms such as hydrazides.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups .

Scientific Research Applications

Methyl 5-(thiazol-4-yl)-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: Its potential anticancer, anti-inflammatory, and antioxidant properties are being explored for drug development.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-(thiazol-4-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities.

    Oxadiazole Derivatives: Compounds such as tiazofurin and abafungin contain the oxadiazole ring and are known for their anticancer and antifungal properties.

Uniqueness: Methyl 5-(thiazol-4-yl)-1,3,4-oxadiazole-2-carboxylate is unique due to the combination of thiazole and oxadiazole rings in its structure, which imparts a distinct set of chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various fields of research and application.

Properties

IUPAC Name

methyl 5-(1,3-thiazol-4-yl)-1,3,4-oxadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3S/c1-12-7(11)6-10-9-5(13-6)4-2-14-3-8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBBEPJEDQGWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(O1)C2=CSC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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